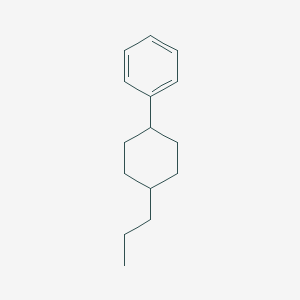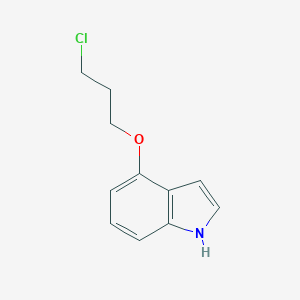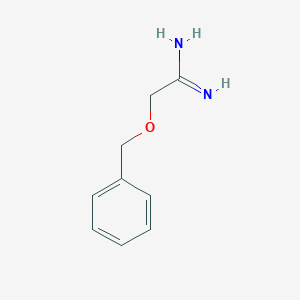
2-Phenylmethoxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information about the compound’s discovery or synthesis.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.科学的研究の応用
Fluorescent Dyes and Biomedical Applications
One application involves the synthesis of rhodamine 6G-based compounds for creating fluorescently labeled biocompatible polymers. These compounds, derivatized to include a hydroxy-functional intermediate, can be used as initiators for atom transfer radical polymerization (ATRP) or as fluorescent comonomers. Their significant fluorescence at physiological pH makes them suitable for biomedical studies, such as in the visualization of cellular processes and in the development of materials for medical diagnostics and therapeutics (Madsen, Warren, Armes, & Lewis, 2011).
Green Chemistry
In the realm of green chemistry, research has focused on the synthesis of benzimidazoles in high-temperature water, aiming to improve yields and environmental friendliness compared to traditional methods. This approach has optimized conditions for the synthesis of various benzimidazoles, demonstrating the effectiveness of using high-temperature water as a solvent to achieve high yields and potentially reducing the environmental impact of chemical synthesis (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Photoinitiated Polymerization
Another research application is the development of water-soluble lithium acylphosphinate salt for photoinitiated polymerization, which is crucial for creating three-dimensional, biomimetic materials. This initiative offers a method to rapidly polymerize diacrylated poly(ethylene glycol) into hydrogels while maintaining high cell viability, an essential factor for biomedical engineering applications, such as tissue engineering and regenerative medicine (Fairbanks, Schwartz, Bowman, & Anseth, 2009).
Molecular Probes for Biological Applications
Research into pH-activatable near-infrared fluorescence probes based on hydroxymethyl germanium-rhodamine highlights the development of tools for biological research and clinical diagnosis. These probes, optimized for biological applications, are used to visualize pH changes in cellular processes, offering insights into cellular function and disease mechanisms. The design strategy allows for easy conjugation to biomolecules, expanding their utility in biological research (Koide, Kojima, Hanaoka, Numasawa, Komatsu, Nagano, Kobayashi, & Urano, 2019).
Synthetic Methodologies and Chemical Analysis
Further, the chemical synthesis and characterization of aryldiazomethanes for universal labeling of nucleic acids showcase the advancement in analytical chemistry techniques. This work provides a method for efficient and selective labeling of DNA and RNA, facilitating the detection and analysis of nucleic acids in molecular biology and diagnostic applications (Laayoun, Kotera, Sothier, Trevisiol, Bernal-Méndez, Bourget, Menou, Lhomme, & Troesch, 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
For a specific compound like “2-Phenylmethoxyethanimidamide”, you would need to consult the scientific literature or databases for information on these topics. If you have access to a university library or similar resource, they may be able to help you find relevant papers or data. Please note that not all compounds will have information available on all of these topics, especially if they are less studied or newly synthesized.
特性
IUPAC Name |
2-phenylmethoxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHURCEXVMNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmethoxyethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

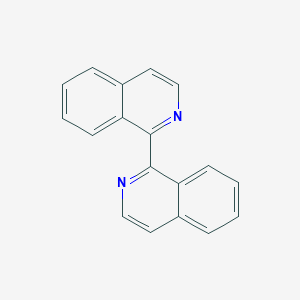
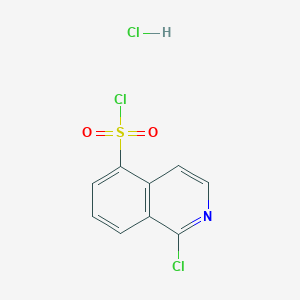
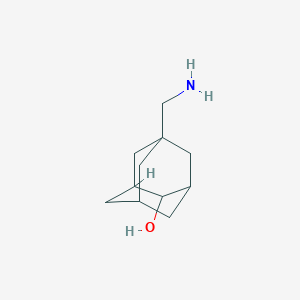

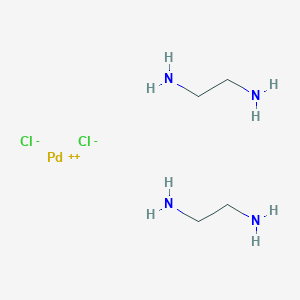
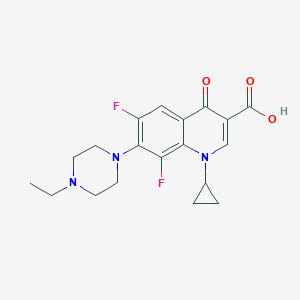

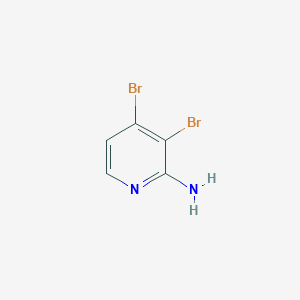
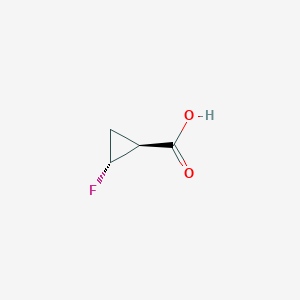
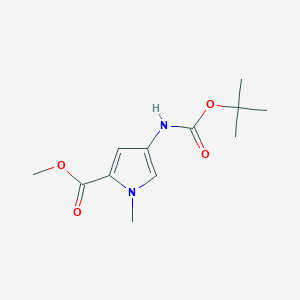
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
